7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
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Overview
Description
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, primarily used as anxiolytics, sedatives, and anticonvulsants. This compound is structurally characterized by a benzene ring fused to a diazepine ring, with chlorine and methyl groups attached to specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors to form the diazepine ring.
Chlorination: Introduction of chlorine atoms at the 7 and 2 positions.
Methylation: Addition of a methyl group to the nitrogen atom in the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Continuous Flow Chemistry: This technique allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the diazepine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of halogen-substituted benzodiazepines.
Scientific Research Applications
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by interacting with the γ-aminobutyric acid (GABA) receptor complex in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, which modulate neuronal excitability and synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Known for its muscle relaxant and anticonvulsant effects.
Midazolam: Used primarily for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-(2-chlorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can influence its efficacy, duration of action, and side effect profile.
Properties
CAS No. |
59467-71-9 |
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Molecular Formula |
C16H13Cl2N3 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C16H13Cl2N3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
GGUOLSVJOQHGGN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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